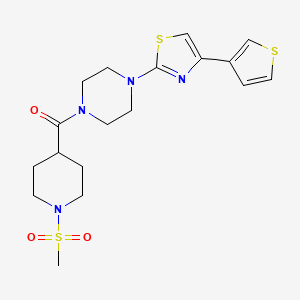
(1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N4O3S3 and its molecular weight is 440.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The compound also contains a thiophene and a thiazole ring. Compounds containing these moieties have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would also be influenced by its overall structure and physicochemical properties. Factors such as lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations could all impact the compound’s pharmacokinetics .
生物活性
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a piperidine ring, a piperazine moiety, and thiophene and thiazole components, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into key components:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Piperazine Moiety : Often associated with central nervous system (CNS) effects.
- Thiazole and Thiophene Groups : These heterocycles are frequently linked to antimicrobial and anticancer properties.
Biological Activities
The biological activity of the compound can be categorized into several key areas based on existing research:
- Antimicrobial Activity : Compounds with thiophene and thiazole groups have shown promise against various pathogens. The presence of these moieties may enhance interaction with microbial targets, leading to effective inhibition.
- Anticancer Properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms may involve interference with cell cycle progression and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines.
- Antidiabetic Activity : The structural features suggest that it could influence glucose metabolism or insulin sensitivity, akin to other thiazole derivatives known for their antidiabetic effects.
- Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections, possibly through mechanisms that disrupt viral replication.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : Binding to receptors can alter signaling pathways, impacting cellular responses.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A review of the literature reveals several studies highlighting the biological activities of structurally similar compounds:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives and thiophene-based compounds. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy:
- Modification of Functional Groups : Altering substituents on the piperidine or piperazine rings can significantly impact biological activity.
- Exploration of Analogues : Synthesizing analogues with variations in the thiophene or thiazole components may yield compounds with enhanced potency or selectivity.
属性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S3/c1-28(24,25)22-5-2-14(3-6-22)17(23)20-7-9-21(10-8-20)18-19-16(13-27-18)15-4-11-26-12-15/h4,11-14H,2-3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZVJJDGQAKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














